molecular formula C20H19N3O2 B2395422 (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903347-43-2

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2395422
CAS No.: 1903347-43-2
M. Wt: 333.391
InChI Key: SVZSHUHHRMPQFE-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Electronic Structure

The electronic absorption, excitation, and fluorescence properties of compounds related to (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been explored in various solvents, highlighting the impact of structure and environmental factors on their spectroscopic behavior. These compounds exhibit dual fluorescence in non-polar and polar solvents due to the population of singlet excited states. Quantum chemistry calculations, including DFT and TD-DFT methods, have provided insights into the electronic structures of these compounds, revealing the presence of intramolecular hydrogen bonding and its effect on the energy levels of molecular orbitals (Al-Ansari, 2016).

Crystal Chemistry and Coordination Complexes

Research on zinc quinaldinate complexes with pyridine-based ligands has shed light on the structural integrity and coordination environments of metal ions in the presence of various pyridine derivatives. This work has implications for understanding the coordination chemistry and intermolecular interactions of metal complexes involving this compound-related ligands (Modec, 2018).

Catalysis and Chemical Reactions

Studies on the catalysis of H-D exchange between N-heterocyclic compounds and D2O using palladium colloids have provided valuable insights into the reactivity and potential catalytic applications of compounds structurally related to this compound. These findings contribute to a broader understanding of the chemical transformations and catalytic processes involving similar N-heterocyclic frameworks (Guy & Shapley, 2009).

Coordination Chemistry and Ligand Behavior

The coordination chemistry of this compound-related compounds has been explored, demonstrating the ability of these molecules to form complexes with metals like palladium. This research enhances our understanding of the ligand behavior and the potential applications of these compounds in the development of new materials and catalysts (Smeyanov et al., 2015).

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-17(6-4-11-21-14)20(24)23-12-10-16(13-23)25-19-9-8-15-5-2-3-7-18(15)22-19/h2-9,11,16H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSHUHHRMPQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.